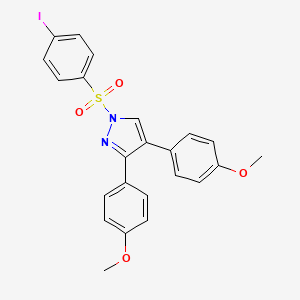

1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole” is a chemical compound. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives is a well-studied area in organic chemistry. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not as well developed . A radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, it has been reported that pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation using a radical approach .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. Information such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .科学的研究の応用

Synthesis and Biological Evaluation

Pyrazole derivatives, such as those in the sulfonamide-containing 1,5-diarylpyrazole class, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing their potential in treating conditions like rheumatoid arthritis and osteoarthritis without focusing on dosage or side effects (Penning et al., 1997). These findings are crucial for understanding the therapeutic potential of related compounds.

Catalytic and Synthetic Applications

The synthesis of bis(indolyl)methanes, bispyrazoles, and biscoumarins catalyzed by 4-sulfophthalic acid underlines the role of sulfonamide derivatives in facilitating eco-friendly chemical reactions, thus contributing to green chemistry practices (Banari, Kiyani, & Pourali, 2017). Similarly, metal-free iodine-catalyzed synthesis methods for fully substituted pyrazoles demonstrate advancements in synthetic organic chemistry, emphasizing the creation of complex molecules with potential biological activities (Sun et al., 2015).

Antioxidant Activities

Research on antioxidant activities of pyrazole derivatives, such as 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, provides insights into the chemical properties that contribute to scavenging free radicals, which is vital for developing therapeutic agents aimed at combating oxidative stress (Lavanya, Padmavathi, & Padmaja, 2014).

Material Science and Other Applications

The versatility of pyrazole derivatives extends beyond medicinal chemistry into materials science, where compounds with sulfonamide functionalities are explored for their potential in creating new materials with desirable properties, such as proton exchange membranes for fuel cell applications (Kim, Robertson, & Guiver, 2008).

特性

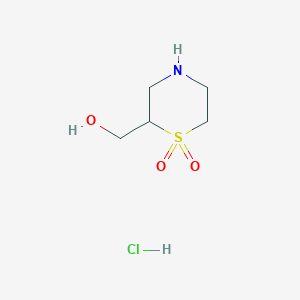

IUPAC Name |

1-(4-iodophenyl)sulfonyl-3,4-bis(4-methoxyphenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19IN2O4S/c1-29-19-9-3-16(4-10-19)22-15-26(31(27,28)21-13-7-18(24)8-14-21)25-23(22)17-5-11-20(30-2)12-6-17/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWZFIXVYVSVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19IN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2647453.png)

sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2647461.png)

![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)

![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide](/img/structure/B2647471.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)